1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their stability and biological activity . The structure of this compound includes a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms, making it a significant scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine typically involves a multi-step process:
Formation of the 1,2,3-triazole ring: This can be achieved through a “click” chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling with piperazine: The triazole intermediate is then coupled with a piperazine derivative under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, and the employment of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Mechanism of Action
The mechanism of action of 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by this enzyme . The triazole ring plays a crucial role in this binding due to its ability to form stable interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
1-(4-ethylphenyl)-1H-1,2,3-triazole: Shares the triazole core but lacks the piperazine and methoxyphenyl groups.
4-(2-methoxyphenyl)piperazine: Contains the piperazine and methoxyphenyl groups but lacks the triazole ring.
Uniqueness: 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine is unique due to the combination of the triazole ring and the piperazine moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug design, offering multiple sites for functionalization and interaction with biological targets .
Properties
IUPAC Name |
[1-(4-ethylphenyl)triazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-3-17-8-10-18(11-9-17)27-16-19(23-24-27)22(28)26-14-12-25(13-15-26)20-6-4-5-7-21(20)29-2/h4-11,16H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSBWBSLAGRDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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